molecular formula C21H20ClN3O4S2 B5787624 N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B5787624
M. Wt: 478.0 g/mol
InChI Key: OSXATEINYJFGII-HZHRSRAPSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-4-methoxyaniline and thiophene-2-carbaldehyde. These intermediates undergo condensation reactions, followed by sulfonation and hydrazinecarbonylation steps under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDE: Lacks the hydrazinecarbonyl and thiophene moieties.

    N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE: Similar structure but without the chlorine atom.

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-15(20-9-6-12-30-20)23-24-21(26)14-25(16-10-11-19(29-2)18(22)13-16)31(27,28)17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXATEINYJFGII-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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